molecular formula C14H21ClN4O2 B2817072 2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411178-39-5

2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide

Cat. No.: B2817072
CAS No.: 2411178-39-5
M. Wt: 312.8
InChI Key: USMLCMZCJRHIRX-YGRLFVJLSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure . The molecular formula represents the numbers and types of atoms in a molecule .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a good understanding of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves analyzing the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It requires knowledge of reaction mechanisms and the ability to predict the products of a reaction .


Physical and Chemical Properties Analysis

This involves analyzing properties like boiling point, melting point, solubility, reactivity, and stability .

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-8-13(9(2)19(4)17-8)14-10(5-12(21)18(14)3)7-16-11(20)6-15/h10,14H,5-7H2,1-4H3,(H,16,20)/t10-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMLCMZCJRHIRX-YGRLFVJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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